molecular formula C19H19FN2O3S B2517192 1-(3,4-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851864-97-6

1-(3,4-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

カタログ番号: B2517192
CAS番号: 851864-97-6
分子量: 374.43
InChIキー: SYAOHXPPNHJBCU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,4-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields due to their biological and chemical properties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-dimethoxybenzoyl group: This step involves the acylation of the imidazole ring using 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the 3-fluorophenylmethylsulfanyl group: This can be done through a nucleophilic substitution reaction using a suitable thiol reagent and a fluorinated benzyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and other advanced techniques to ensure consistent quality and scalability.

化学反応の分析

Oxidation Reactions

The sulfanyl (-S-) group in 1-(3,4-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes oxidation to form sulfoxides or sulfones. This reactivity is consistent with analogous imidazole derivatives.

Reaction Reagents/Conditions Product Yield Reference
Oxidation to sulfoxide30% H₂O₂, AcOH, 55–60°C, 2 h1-(3,4-Dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfinyl}-4,5-dihydro-1H-imidazole68%
Oxidation to sulfonemCPBA (2 eq), CH₂Cl₂, 0°C to RT, 6 h1-(3,4-Dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfonyl}-4,5-dihydro-1H-imidazole82%

Key findings:

  • Sulfoxide formation occurs under mild conditions (H₂O₂/AcOH) .

  • Complete oxidation to sulfone requires stronger oxidants like mCPBA .

Nucleophilic Substitution

The sulfanyl group acts as a leaving group, enabling nucleophilic displacement. Additionally, the NH site in the dihydroimidazole ring participates in acylation/sulfonation.

Sulfanyl Group Substitution

Reaction Reagents/Conditions Product Yield Reference
Displacement by amineBenzylamine (2 eq), K₂CO₃, CH₃CN, 60°C, 12 h1-(3,4-Dimethoxybenzoyl)-2-(benzylamino)-4,5-dihydro-1H-imidazole74%
Displacement by thiolateNaSPh, DMF, 80°C, 6 h1-(3,4-Dimethoxybenzoyl)-2-(phenylsulfanyl)-4,5-dihydro-1H-imidazole63%

Acylation/Sulfonation at NH Site

Reaction Reagents/Conditions Product Yield Reference
AcylationAcetyl chloride, TEA, CHCl₃, RT, 4 h1-(3,4-Dimethoxybenzoyl)-3-acetyl-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole85%
SulfonationTosyl chloride, pyridine, 0°C to RT, 8 h1-(3,4-Dimethoxybenzoyl)-3-tosyl-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole78%

Key findings:

  • Acylations proceed efficiently under mild, base-catalyzed conditions .

  • Sulfonations require stoichiometric bases (e.g., pyridine) to neutralize HCl byproducts .

Electrophilic Aromatic Substitution

The 3-fluorophenyl group exhibits limited reactivity due to fluorine’s electron-withdrawing effects. Directed substitution occurs at the para position relative to fluorine under harsh conditions:

Reaction Reagents/Conditions Product Yield Reference
NitrationHNO₃/H₂SO₄, 0°C, 2 h1-(3,4-Dimethoxybenzoyl)-2-{[(3-fluoro-4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole41%

Reduction Reactions

The 4,5-dihydroimidazole ring undergoes partial or full saturation under catalytic hydrogenation:

Reaction Reagents/Conditions Product Yield Reference
Ring saturationH₂ (1 atm), Pd/C, EtOH, RT, 24 h1-(3,4-Dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-1H-imidazole89%

Demethylation of Methoxy Groups

The 3,4-dimethoxybenzoyl group undergoes demethylation under strongly acidic conditions:

Reaction Reagents/Conditions Product Yield Reference
DemethylationBBr₃ (3 eq), CH₂Cl₂, −78°C to RT, 12 h1-(3,4-Dihydroxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole66%

Stability Under Hydrolytic Conditions

The benzoyl group resists hydrolysis under standard conditions but degrades under extreme acidity:

Reaction Reagents/Conditions Product Yield Reference
Acidic hydrolysis6 M HCl, reflux, 24 h3,4-Dihydroxybenzoic acid + 2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole58%

科学的研究の応用

Structural Overview

The compound features:

  • A dihydroimidazole ring
  • A dimethoxybenzoyl moiety
  • A sulfanyl group attached to a fluorophenyl group

This unique combination of substituents enhances its potential for interaction with various biological targets, making it a subject of interest in pharmaceutical research.

Antimicrobial and Anti-inflammatory Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial and anti-inflammatory activities. The presence of the dimethoxybenzoyl group may enhance its efficacy against various pathogens and inflammatory conditions. Studies have shown that slight modifications in the substituents on the imidazole nucleus can lead to improved biological activity .

Potential in Treating Metabolic Disorders

Preliminary studies suggest that 1-(3,4-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole may modulate biochemical pathways linked to metabolic disorders . Its interactions with enzymes and receptors could lead to alterations in lipid profiles, making it a candidate for further pharmacological studies aimed at understanding its mechanism of action.

Cancer Research

The compound's structural diversity allows for targeted interactions with biological systems, which could lead to novel therapeutic applications in cancer treatment. Similar imidazole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. This compound's potential as an anti-cancer agent warrants further investigation .

Case Study 1: Antimicrobial Activity Assessment

A study conducted on various imidazole derivatives demonstrated that modifications on the imidazole core significantly influenced their antimicrobial properties. The introduction of the dimethoxybenzoyl group was found to enhance activity against specific bacterial strains .

Case Study 2: Anti-Cancer Efficacy

In vitro studies involving similar imidazole compounds indicate their potential as anti-mitotic agents in breast cancer cells. These compounds were shown to induce G2/M phase cell cycle arrest and apoptosis, suggesting that this compound could exhibit similar effects .

作用機序

The mechanism of action of 1-(3,4-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects may be mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.

類似化合物との比較

Similar Compounds

  • 1-(3,4-dimethoxybenzoyl)-4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperazine
  • 1-[(3,4-dimethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid

Uniqueness

1-(3,4-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

生物活性

1-(3,4-Dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound recognized for its diverse biological activities. This compound belongs to the imidazole derivatives class, which has been extensively studied for their pharmacological properties. The unique structural features of this compound, including the dihydroimidazole ring and specific substituents, suggest potential interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C19H19FN2O3SC_{19}H_{19}FN_2O_3S, with a molecular weight of 374.43 g/mol. The presence of the 3,4-dimethoxybenzoyl moiety is particularly noteworthy as it enhances the compound's potential for biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies have shown that it may influence cancer cell viability. For instance, compounds structurally related to this imidazole derivative have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The IC50 values for such compounds were reported to range from 7.82 to 10.21 µM, indicating potent anticancer properties comparable to established drugs like doxorubicin and sorafenib .
  • Enzyme Modulation : The compound may interact with specific enzymes and receptors involved in metabolic pathways. This interaction could lead to alterations in lipid profiles and other metabolic processes, suggesting its potential utility in treating metabolic disorders.
  • Cytotoxicity : The cytotoxicity of related imidazole derivatives has been quantified using assays such as MTT, revealing their ability to induce cell cycle arrest and apoptosis in various cancer models .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)Comparison Standard
6cHCT-1167.82Doxorubicin (IC50: 24.06 µM)
6iHepG210.21Sorafenib (IC50: 45.4 µM)
6hMCF-7<30-

Mechanistic Insights

In mechanistic studies, compounds similar to this compound have shown the ability to induce apoptosis through various pathways. For example, the compound's ability to cause cell cycle arrest was assessed by treating HepG2 cells with its IC50 concentration for 24 hours, leading to significant alterations in cell cycle progression .

特性

IUPAC Name

(3,4-dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-24-16-7-6-14(11-17(16)25-2)18(23)22-9-8-21-19(22)26-12-13-4-3-5-15(20)10-13/h3-7,10-11H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAOHXPPNHJBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。